![molecular formula C16H21N5OS B2446563 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea CAS No. 2097913-72-7](/img/structure/B2446563.png)
1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea
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Description
1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that compounds similar to 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea can be synthesized through reactions involving specific amines and isothiocyanates, leading to the formation of tetrahydroquinazolinones and their derivatives. These synthesized compounds have been characterized and analyzed for their potential applications in medicinal chemistry and materials science. For example, the synthesis of 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones from the reaction of 1-amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane with o-methoxycarbonylphenyl isothiocyanate has been documented (Cherbuliez et al., 1967).
Biological Activities and Applications
The compound and its related derivatives have been studied for their biological activities, including antimicrobial and antiviral properties. For instance, certain 3,4-dihydroquinazolin-4-one derivatives have shown antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007). Additionally, some derivatives have been synthesized and screened for antiviral activity, with certain compounds demonstrating significant effects against specific viruses, suggesting their potential use in antiviral drug development (Selvakumar et al., 2018).
Structural and Mechanistic Studies
Structural analyses and mechanistic studies of similar compounds have provided insights into their chemical behavior and potential applications in various fields, including materials science and drug design. For example, the crystal structure of certain derivatives has been elucidated, offering valuable information on molecular conformation and interactions that could inform the design of functional materials and pharmaceuticals (Malinovskii et al., 2000).
properties
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-21(2)15-17-9-11-8-12(5-6-14(11)20-15)19-16(22)18-10-13-4-3-7-23-13/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGINFWOYQFCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea |
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